6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

Thermal stability Crystal packing Solid-state properties

6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (CAS 18009-07-9) is a heterocyclic quinazolinone derivative characterized by a bromine atom at the 6-position, a thiol (mercapto) group at the 2-position, and a phenyl substituent at the 3-position of the quinazolin-4(3H)-one core. The compound has a molecular formula of C₁₄H₉BrN₂OS and a molecular weight of 333.20 g/mol, with a computed XLogP3 of 3.5.

Molecular Formula C14H9BrN2OS
Molecular Weight 333.2 g/mol
CAS No. 18009-07-9
Cat. No. B092712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
CAS18009-07-9
Molecular FormulaC14H9BrN2OS
Molecular Weight333.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=S
InChIInChI=1S/C14H9BrN2OS/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19)
InChIKeyVYQBHLQJGGBSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (CAS 18009-07-9): Core Chemical Identity and Procurement Baseline


6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (CAS 18009-07-9) is a heterocyclic quinazolinone derivative characterized by a bromine atom at the 6-position, a thiol (mercapto) group at the 2-position, and a phenyl substituent at the 3-position of the quinazolin-4(3H)-one core . The compound has a molecular formula of C₁₄H₉BrN₂OS and a molecular weight of 333.20 g/mol, with a computed XLogP3 of 3.5 . It is commercially available from multiple vendors, typically at ≥95% purity, and serves as both a direct screening hit and a versatile synthetic intermediate for constructing biologically active hybrid molecules .

Why 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Cannot Be Freely Substituted by Other Quinazolinone Analogs


Within the 2-mercaptoquinazolin-4(3H)-one class, even minor structural variations produce substantial differences in solid-state properties and synthetic utility that directly impact material handling, formulation development, and downstream chemistry. The 6-bromo substituent on the target compound confers a markedly higher melting point (351–353 °C) compared to its 3-alkyl analogs (242–281 °C), indicating distinct crystal packing forces that affect solubility and thermal stability . Furthermore, the concurrent presence of the nucleophilic 2-thiol group and the 6-bromine atom—a site for Pd-catalyzed cross-coupling—affords orthogonal reactivity that is absent in non-halogenated or differently substituted analogs. Generic substitution with a non-brominated or non-phenyl variant therefore risks altering both the physicochemical profile and the synthetic versatility of the scaffold. High-strength, direct head-to-head biological activity comparisons between this specific compound and its closest analogs are notably sparse in the open literature, and procurement decisions must currently be guided by the available physicochemical and synthetic evidence summarised below.

Quantitative Differentiation Evidence for 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Versus Closest Analogs


Melting Point Elevation Relative to 3-Alkyl-6-bromo-2-mercaptoquinazolin-4(3H)-one Analogs

6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (8d) exhibits a melting point of 351–353 °C, which is substantially higher than the 3-methyl (8a, 280–281 °C), 3-ethyl (8b, 243–244 °C), 3-allyl (8c, 242–243 °C), and 3-benzyl (8e, 244 °C) analogs prepared in the same study . This represents an elevation of 70–110 °C versus the aliphatic-substituted comparators.

Thermal stability Crystal packing Solid-state properties

Orthogonal Synthetic Reactivity via Concurrent Thiol and Bromine Functionalities

The target compound bears two chemically distinct reactive handles: a nucleophilic 2-thiol group amenable to S-alkylation and a 6-bromine atom suitable for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). In contrast, the non-halogenated parent scaffold 2-mercapto-3-phenylquinazolin-4(3H)-one possesses only the thiol reactive site . This duality enables sequential derivatization without protecting-group manipulation, an advantage not shared by 6-H, 6-Cl (less reactive toward oxidative addition), or 6-F (inert under standard cross-coupling conditions) analogs.

Orthogonal reactivity Cross-coupling S-alkylation

Validated Utility as a Key Intermediate for Antibacterial Hybrid Compounds

The compound (designated as intermediate 9) was employed as the core quinazolinone moiety in the synthesis of ten novel coumarin-quinazolinone hybrids . These hybrids were evaluated against four bacterial strains (P. aeruginosa, E. coli, B. cereus, L. monocytogenes) by agar well diffusion assay, and several demonstrated inhibitory effects. While antibacterial activity data are reported for the final hybrid molecules rather than the parent compound itself, the successful incorporation of this specific intermediate into bioactive hybrids validates its synthetic tractability and functional group tolerance.

Antibacterial Hybrid molecules Building block

Computed Physicochemical Profile Supporting Drug-Likeness Assessment

The compound's computed XLogP3 of 3.5 and molecular weight of 333.20 g/mol place it within the favorable range for small-molecule drug discovery according to Lipinski's Rule of Five . The hydrogen bond donor count (1) and acceptor count (2) further support acceptable permeability potential. While direct experimental logP and solubility data for this compound and its analogs are not available in the public domain for head-to-head comparison, the computed values provide a baseline for prioritizing this compound in screening collections where moderate lipophilicity and oral bioavailability potential are desired.

Drug-likeness Lipophilicity Physicochemical properties

Commercial Availability with Defined Purity Specification

The compound is commercially available from established suppliers with a defined minimum purity of 95% . While purity specifications are common across the quinazolinone class, the availability of this specific brominated analog from multiple vendors reduces supply chain risk. No class-wide purity advantage is claimed; this evidence item serves as a procurement baseline confirming that the compound meets the typical purity threshold for research-grade screening and synthesis.

Procurement Purity Quality control

Optimal Application Scenarios for 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Based on Differentiated Evidence


Medicinal Chemistry Library Synthesis Requiring Orthogonal Derivatization

Leveraging the dual reactivity of the 2-thiol and 6-bromine groups, this compound is an ideal starting scaffold for generating diverse quinazolinone libraries via sequential S-alkylation followed by Pd-catalyzed cross-coupling. The 6-bromine atom provides a synthetic handle that is absent in non-halogenated analogs, enabling C–C and C–N bond formation for rapid analog generation .

Solid-Form Screening and Preformulation Studies

The substantially elevated melting point (351–353 °C) relative to closely related 3-alkyl-6-bromo analogs (242–281 °C) makes this compound a candidate of interest for solid-state characterization studies, including polymorphism screening and thermal stability assessment . Researchers evaluating crystalline forms for formulation development may find this thermal profile advantageous.

Antibacterial Hybrid Molecule Development

As demonstrated by its successful incorporation into coumarin-quinazolinone hybrids that exhibited antibacterial activity against Gram-negative and Gram-positive strains, this compound serves as a validated key intermediate for constructing bioactive hybrid molecules targeting bacterial pathogens .

Computational Drug Design and QSAR Model Building

With well-defined computed physicochemical parameters (XLogP3 = 3.5, MW = 333.20 g/mol) and a characterized structure confirmed by ¹H and ¹³C NMR, this compound is suitable for inclusion in computational modeling studies, docking experiments, and QSAR datasets where the 6-bromo substituent represents a specific pharmacophoric feature .

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